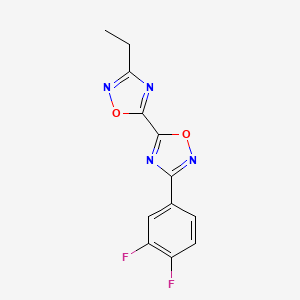

5-Thiophen-3-ylfuran-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

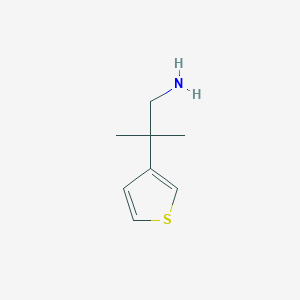

5-Thiophen-3-ylfuran-3-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as thiophenes . It is used in the preparation of novel acetylene monomer, required for the synthesis of poly (2-methylbut-2-enyl thiophene-3-carboxylate) and oxazolines and oxazoles .

Synthesis Analysis

The synthesis of thiophene derivatives involves various strategies. One of the common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 5-Thiophen-3-ylfuran-3-carboxylic acid is characterized by a five-membered aromatic heterocycle widely present in the important biological building blocks .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

The physical form of 5-Thiophen-3-ylfuran-3-carboxylic acid is a powder . It has a molecular weight of 194.21 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

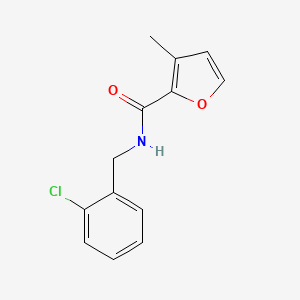

Synthesis of Antinociceptive Compounds : Derivatives of 5-Thiophen-3-ylfuran-3-carboxylic acid, specifically 2-{[5-Aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acids, have been synthesized for their potential antinociceptive (pain-relieving) activity (Shipilovskikh et al., 2020).

Development of Organic Sensitizers for Solar Cells : Novel organic sensitizers, including derivatives of 5-Thiophen-3-ylfuran-3-carboxylic acid, have been engineered for solar cell applications. These compounds showed high efficiency in converting photon energy to electric current (Kim et al., 2006).

G Protein-Coupled Receptor Agonists : Certain derivatives of 5-Thiophen-3-ylfuran-3-carboxylic acid have been identified as agonists for the G Protein-Coupled Receptor 35 (GPR35), highlighting their potential for further biological and pharmacological studies (Deng et al., 2011).

Recyclization in Organic Synthesis : The recyclization of certain derivatives of 5-Thiophen-3-ylfuran-3-carboxylic acid has been explored, which could be significant in developing new organic compounds (Shipilovskikh & Rubtsov, 2020).

Biological and Medicinal Research

Antibacterial and Antifungal Activity : Thiophene-containing compounds, including derivatives of 5-Thiophen-3-ylfuran-3-carboxylic acid, have shown promising antibacterial and antifungal activities. They have potential uses in pharmaceutical applications (Mabkhot et al., 2017).

Copper Complexes with Biological Activity : Copper complexes using thiophen-2-yl saturated and α,β-unsaturated carboxylic acids, including derivatives of 5-Thiophen-3-ylfuran-3-carboxylic acid, have been studied for their antioxidant and anti-inflammatory activities (Panagoulis et al., 2007).

Material Science and Engineering

Engineering of Dye-Sensitized Solar Cells : Derivatives of 5-Thiophen-3-ylfuran-3-carboxylic acid have been used in the molecular engineering of organic sensitizers for dye-sensitized solar cells, demonstrating their utility in renewable energy technologies (Hagberg et al., 2008).

Synthesis of Polythiophenes : The compound poly(2-thiophen-3-yl-malonic acid), a derivative of 5-Thiophen-3-ylfuran-3-carboxylic acid, has been synthesized and characterized. It shows potential applications in electrodialysis, wastewater treatment, and ion-selective membranes for biomedical uses (Bertran et al., 2010).

Coordination Polymers and Metal-Organic Frameworks : Thiophene-2,5-dicarboxylic acid, a related compound, has been used in the self-assembly of coordination polymers and metal-organic frameworks, demonstrating diverse architectures and properties (Chen et al., 1999).

Safety and Hazards

Propriétés

IUPAC Name |

5-thiophen-3-ylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3S/c10-9(11)7-3-8(12-4-7)6-1-2-13-5-6/h1-5H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLPWAMXFCNXFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Thiophen-3-ylfuran-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2824298.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2824300.png)

![3-Fluoro-4-[5-(5-methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenol](/img/structure/B2824306.png)

![6-Amino-5-(3-chloroanilino)-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2824312.png)